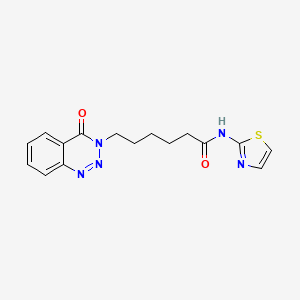

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide

Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide is a heterocyclic compound featuring a benzotriazinone core linked via a six-carbon aliphatic chain to a 1,3-thiazol-2-ylamide group. The hexanamide spacer provides conformational flexibility, while the thiazole ring introduces electron-rich aromatic character. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize nitrogen-containing heterocycles.

Properties

Molecular Formula |

C16H17N5O2S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)hexanamide |

InChI |

InChI=1S/C16H17N5O2S/c22-14(18-16-17-9-11-24-16)8-2-1-5-10-21-15(23)12-6-3-4-7-13(12)19-20-21/h3-4,6-7,9,11H,1-2,5,8,10H2,(H,17,18,22) |

InChI Key |

FIUUTFOGSYIUIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide typically involves multiple steps:

Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, under acidic conditions.

Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Linking the Benzotriazinone and Thiazole: The two moieties are linked through a hexanamide chain, which can be introduced via amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a more reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the benzotriazinone and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzotriazinone can lead to amine derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide serves as a versatile building block for the synthesis of complex organic molecules. Its structure allows for various chemical modifications which can lead to the development of novel compounds with enhanced properties.

Biology

This compound has been investigated for its role as a biochemical probe in biological research. Its unique structure suggests potential interactions with biological macromolecules. Preliminary studies indicate that it may modulate various biological processes, particularly those involving G protein-coupled receptors (GPCRs), which are crucial in many physiological functions.

Medicine

The therapeutic potential of this compound is being explored in the treatment of diseases linked to GPCR modulation. Research indicates that it may exhibit anticancer properties by inhibiting the proliferation of specific cancer cell lines. For example, studies have shown cytotoxic effects against breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293) .

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound demonstrates significant cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes involved in disease processes, such as cholinesterases and cyclooxygenases (COX), which play roles in inflammation and pain .

Study 1: Anticancer Activity

A study focused on the cytotoxic effects of benzotriazine derivatives revealed that modifications to the benzotriazine core could enhance efficacy against cancer cells. The results indicated that certain structural optimizations significantly increased cytotoxicity levels .

Study 2: Enzyme Inhibition

Another investigation assessed derivatives of benzotriazine for their ability to inhibit cholinesterases. Compounds with similar structural features showed IC50 values ranging from 5 to 20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound could also exhibit similar inhibitory effects .

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

Receptor Binding: It might bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 889946-76-3)

Azinphos-methyl (CAS 86-50-0)

- Structure: Contains the same benzotriazinone core but linked to a phosphorodithioate group instead of a thiazole-amide.

- Properties: Classified as a highly hazardous organophosphate insecticide due to acetylcholinesterase inhibition. The phosphorothioate group increases reactivity and toxicity compared to the amide-based target compound .

- Regulatory Status : Restricted under international agreements (Rotterdam Convention) due to acute toxicity .

N-[4-(Dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide (CAS 900874-69-3)

- Structure: Shares the hexanamide linker but substitutes the thiazole with a 4-(dimethylamino)phenyl group.

Compounds with Alternative Heterocyclic Cores

N-(3-Bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 847587-46-6)

- Structure: Replaces benzotriazinone with quinazolinone, a related bicyclic system with two nitrogen atoms.

- Activity: Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors). The reduced nitrogen count in quinazolinone may decrease hydrogen-bonding capacity compared to benzotriazinone .

Goxalapladib (CAS 412950-27-7)

- Structure: Contains a 4-oxo-1,8-naphthyridine core instead of benzotriazinone, with a complex substituent profile.

- The naphthyridine system’s larger aromatic surface may improve stacking interactions with biomacromolecules .

Key Comparative Data

| Compound | Core Structure | Linker Length | Key Substituent | logP (Predicted) | Toxicity Profile |

|---|---|---|---|---|---|

| Target Compound | Benzotriazinone | C6 | 1,3-Thiazol-2-yl | 3.8 | Likely low (amide-based) |

| 2-(4-Oxo-benzotriazin-3-yl)-N-(4-phenyl-thiazol-2-yl)acetamide | Benzotriazinone | C2 | 4-Phenyl-thiazole | 2.1 | Not reported |

| Azinphos-methyl | Benzotriazinone | - | Phosphorodithioate | 2.5 | High (organophosphate toxicity) |

| N-[4-(Dimethylamino)phenyl]-hexanamide analog | Benzotriazinone | C6 | 4-(Dimethylamino)phenyl | 4.0 | Moderate (amine-related) |

| N-(3-Bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide | Quinazolinone | C3 | 3-Bromophenyl | 3.2 | Not reported |

Research Findings and Implications

- Linker Length : The hexanamide spacer in the target compound enhances lipophilicity and may improve bioavailability compared to shorter analogs like the acetamide derivative .

- Heterocyclic Substituents : Thiazole rings (as in the target compound) vs. phenyl or phosphorothioate groups (Azinphos-methyl) significantly alter electronic properties and toxicity. Thiazoles are less reactive than phosphorothioates, suggesting safer pharmacological profiles .

Biological Activity

The compound 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide is a derivative of benzotriazine and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15N5O2S

- Molecular Weight : 317.37 g/mol

- CAS Number : [specific CAS number if available]

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide exhibit significant antimicrobial properties. For instance:

- Mechanism : The benzotriazine moiety enhances the compound's ability to disrupt microbial cell membranes.

- Case Study : A study demonstrated that derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in cancer research:

- Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies revealed that the compound inhibited cell proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The thiazole component is known for its anti-inflammatory properties:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

- Research Findings : Experimental models indicated a reduction in inflammation markers in animal studies when treated with this compound .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model/Study Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Understanding the mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications:

- Cellular Uptake : The lipophilic nature facilitates penetration into cells.

- Target Interaction : Binding to specific receptors or enzymes involved in disease pathways.

- Signal Transduction Modulation : Altering signaling cascades that lead to desired biological responses.

Potential Therapeutic Applications

Given its diverse biological activities, 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)hexanamide could have several therapeutic applications:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Treatment : As a potential chemotherapeutic agent.

- Chronic Inflammatory Conditions : For managing diseases such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.